molecular formula C20H23N3O4S B2434570 N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941940-19-8

N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Número de catálogo B2434570
Número CAS: 941940-19-8
Peso molecular: 401.48
Clave InChI: OEJZVTFEAKKUDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Copper(II)-Catalyzed Remote Sulfonylation

The copper(II)-catalyzed remote sulfonylation of aminoquinolines, including derivatives similar to the compound , highlights an efficient approach to introducing sulfonyl groups into complex molecules. This method produces environmentally benign byproducts and uses sodium sulfinates as sulfide sources, offering a less odorous and more environmentally friendly alternative to traditional methods. This research underlines the significance of such compounds in developing new synthetic routes that are both efficient and sustainable (Xia et al., 2016).

Glycine-Site NMDA and AMPA Antagonists

N-sulfonyl derivatives, closely related to the query compound, have been synthesized and identified as antagonists at the glycine site of the NMDA receptor and the AMPA receptor. This research indicates the potential of such compounds in developing treatments for neurological disorders, showcasing the therapeutic applications of sulfonyl-quinoline derivatives in modulating neurotransmitter systems (Hays et al., 1993).

Antimalarial and Antiviral Properties

Investigations into N-(phenylsulfonyl)acetamide derivatives, including quinoline-based compounds, reveal significant antimalarial activity. These studies extend to computational calculations and molecular docking, suggesting potential applications in treating COVID-19. The research demonstrates the compound's dual utility in addressing parasitic diseases and viral infections, emphasizing its role in drug discovery efforts against emergent pathogens (Fahim & Ismael, 2021).

Synthetic Cannabinoid Receptor Agonists

Research into synthetic cannabinoid receptor agonists (SCRAs) involving sulfamoyl benzamide structures illustrates the compound's relevance in understanding cannabinoid receptor interactions. This area of study not only aids in forensic and clinical investigations of new psychoactive substances but also contributes to the broader understanding of cannabinoid receptor pharmacology (Brandt et al., 2020).

Electrophysiological Activity and Anticancer Agents

Compounds related to the query show promising electrophysiological activities, indicating potential applications as selective class III agents for arrhythmia treatment. Furthermore, the synthesis of 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides has revealed potent anticancer agents inhibiting histone deacetylase, underscoring the therapeutic potential of these molecules in oncology (Morgan et al., 1990; Lee et al., 2016).

Propiedades

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-14-5-7-15(8-6-14)13-21-19(24)20(25)22-17-10-9-16-4-3-11-23(18(16)12-17)28(2,26)27/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZVTFEAKKUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.